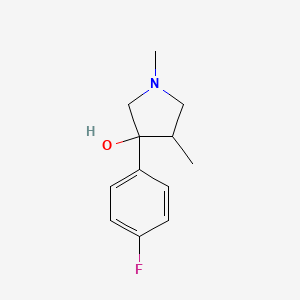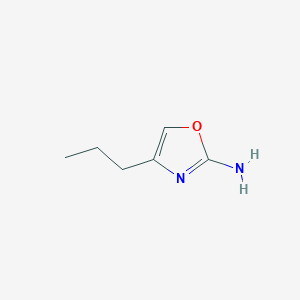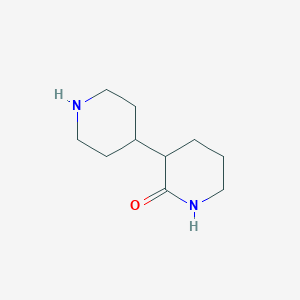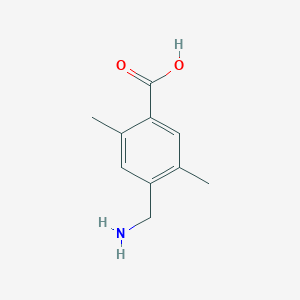![molecular formula C6H11N B13236377 4-Methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B13236377.png)
4-Methyl-2-azabicyclo[2.1.1]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-2-azabicyclo[211]hexane is a bicyclic compound that features a nitrogen atom within its structure This compound is part of the azabicyclo[21
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-azabicyclo[2.1.1]hexane typically involves a [2 + 2] cycloaddition reaction. This photochemical reaction is used to create the bicyclic structure by combining smaller molecular units under specific conditions . The reaction conditions often include the use of a mercury lamp, which provides the necessary energy for the cycloaddition process .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the scalable synthesis of related compounds involves batchwise processes that can deliver significant quantities of the desired product. For example, the preparation of 2-azabicyclo[2.1.1]hexane hydrochloride has been achieved on a multigram scale, indicating the potential for industrial-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-2-azabicyclo[2.1.1]hexane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an amine or an alcohol .
Applications De Recherche Scientifique
4-Methyl-2-azabicyclo[2.1.1]hexane has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of ligand-directed degraders (LDDs), which are compounds designed to target and degrade specific proteins.
Materials Science: The unique structural properties of this compound make it a valuable component in the development of new materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets, such as proteins or enzymes. This interaction can lead to the modulation of biological pathways, resulting in various physiological effects. For example, in the context of ligand-directed degraders, the compound can facilitate the degradation of target proteins by bringing them into proximity with the cellular degradation machinery .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azabicyclo[2.1.1]hexane: This compound shares a similar bicyclic structure but lacks the methyl group present in 4-Methyl-2-azabicyclo[2.1.1]hexane.
Bicyclo[2.1.1]hexane: This compound does not contain a nitrogen atom, making it structurally simpler.
Uniqueness
This compound is unique due to the presence of both a nitrogen atom and a methyl group within its bicyclic structure.
Propriétés
Formule moléculaire |
C6H11N |
|---|---|
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
4-methyl-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C6H11N/c1-6-2-5(3-6)7-4-6/h5,7H,2-4H2,1H3 |
Clé InChI |
LOWVAFXDECIOMV-UHFFFAOYSA-N |
SMILES canonique |
CC12CC(C1)NC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[3,5-Bis(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B13236311.png)
![2-Methyl-3-[1-(2-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13236313.png)
![{2-Benzyl-2-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B13236319.png)

![Spiro[4.5]decane-8-sulfonyl chloride](/img/structure/B13236324.png)
![[2-(2-Cyclopentyl-1H-benzimidazol-1-YL)ethyl]amine](/img/structure/B13236329.png)
![(2E)-6-hydroxy-2-[(4-nitrophenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13236335.png)
![4-[4-(Trifluoromethyl)pyridin-2-yl]morpholine-2-carboxylic acid hydrochloride](/img/structure/B13236338.png)

![N-[(4-bromothiophen-2-yl)methyl]-2-chloropyridin-4-amine](/img/structure/B13236346.png)

